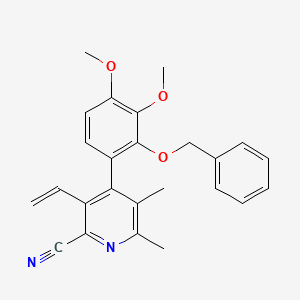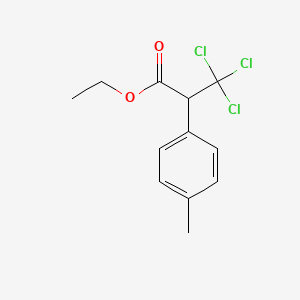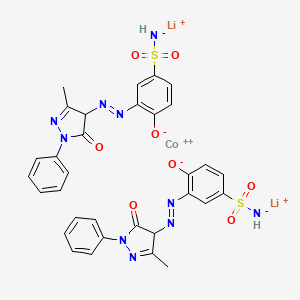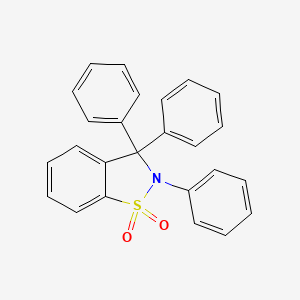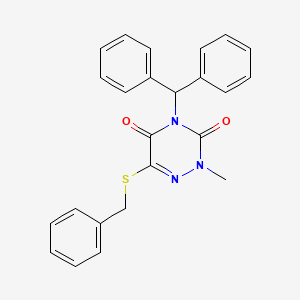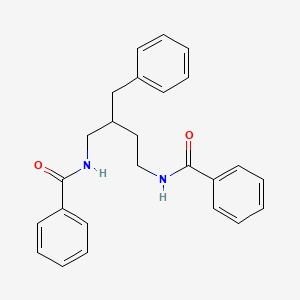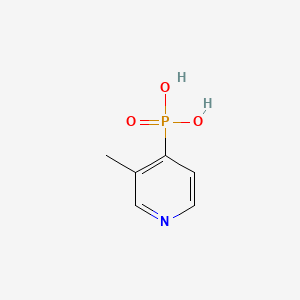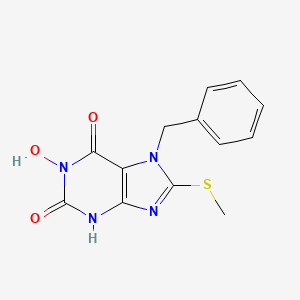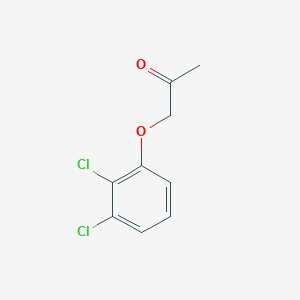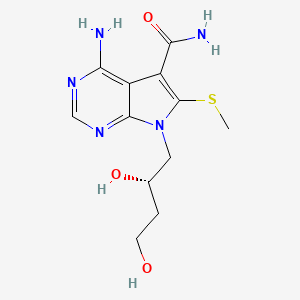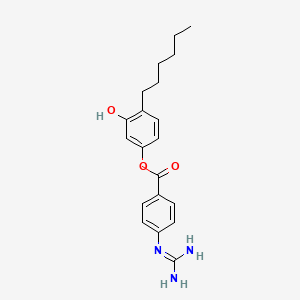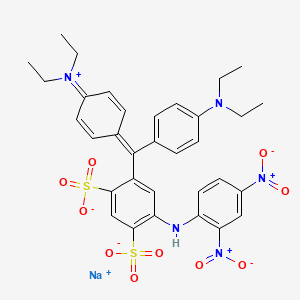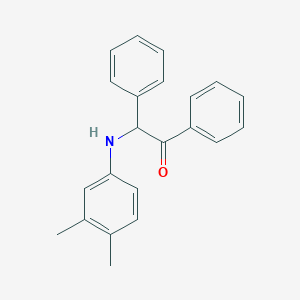
2-(3,4-Dimethylanilino)-1,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylanilino)-1,2-diphenylethanone is an organic compound characterized by the presence of a 3,4-dimethylanilino group attached to a diphenylethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylanilino)-1,2-diphenylethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and benzophenone.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions.
Procedure: The 3,4-dimethylaniline is reacted with benzophenone in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(3,4-Dimethylanilino)-1,2-diphenylethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(3,4-Dimethylanilino)-1,2-diphenylethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylanilino)-1,2-diphenylethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylanilino)-1,2-diphenylethanol: Similar structure but with an alcohol group instead of a ketone.
2-(3,4-Dimethylanilino)-1,2-diphenylethylamine: Contains an amine group instead of a ketone.
3,4-Dimethylaniline: The parent amine used in the synthesis of the target compound.
Uniqueness
2-(3,4-Dimethylanilino)-1,2-diphenylethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
38829-51-5 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(3,4-dimethylanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C22H21NO/c1-16-13-14-20(15-17(16)2)23-21(18-9-5-3-6-10-18)22(24)19-11-7-4-8-12-19/h3-15,21,23H,1-2H3 |
InChI Key |
FSARAMHFAYCCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


